6-AMINO-4-METHOXY-7-AZAINDOLE

Übersicht

Beschreibung

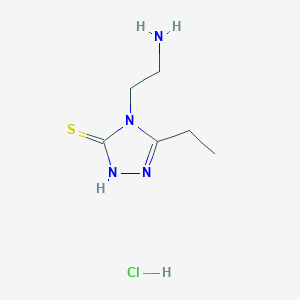

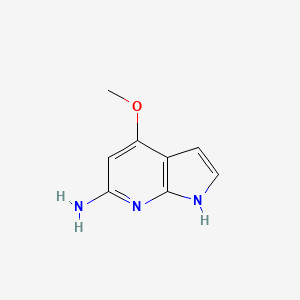

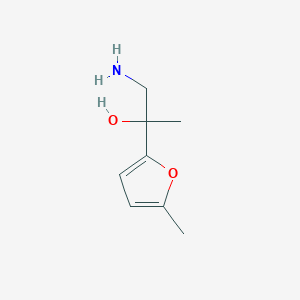

“4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine”, has been reported in the literature . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder and a structure-based design strategy was used to design these derivatives as potent FGFR inhibitors .

Molecular Structure Analysis

The molecular structure of “4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine” is characterized by a pyrrolopyridine core, which consists of a pyrrole ring fused to a pyridine . The compound also contains a methoxy group and an amine group .

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von 6-AMINO-4-METHOXY-7-AZAINDOLE (auch bekannt als AMY9813 oder 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amin) durchgeführt. Nachfolgend sind die einzigartigen Anwendungen in separate Abschnitte gegliedert:

Kinase-Inhibition

Das 7-Azaindol-Gerüst, das Teil der Struktur von AMY9813 ist, wurde für sein Potenzial als Kinase-Inhibitor erkannt. Es wirkt als Scharnier-Bindungsmotiv in Kinase-Enzymen, die in Signalwegen im Zusammenhang mit Krebs und anderen Krankheiten eine zentrale Rolle spielen .

Antidiabetische Aktivität

Verbindungen mit einer ähnlichen Struktur haben vielversprechende Ergebnisse bei der Senkung des Blutzuckerspiegels gezeigt, was auf mögliche Anwendungen bei der Behandlung von Diabetes und verwandten Erkrankungen hindeutet .

Antitumor-Eigenschaften

Die Forschung zeigt, dass Derivate dieser Verbindung die Migrations- und Invasionsfähigkeit von Krebszellen hemmen können, was auf mögliche Anwendungen in der Krebstherapie hindeutet .

Antibakterielle Aktivität

Es wurde beobachtet, dass substituierte Phenylverbindungen innerhalb dieser Klasse effektiv in Bakterienzellen eindringen, was auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller Wirkstoffe hindeutet .

Life-Science-Forschung

Das Gerüst der Verbindung wird in verschiedenen Bereichen der Life-Science-Forschung verwendet, einschließlich der Entwicklung neuer Therapeutika .

Heterocyclische Chemie

AMY9813 gehört zu einer Gruppe heterocyclischer Verbindungen, die wegen ihrer vielfältigen biologischen Aktivitäten und potenziellen biomedizinischen Anwendungen intensiv untersucht werden .

Wirkmechanismus

Target of Action

Azaindole derivatives, to which this compound belongs, have been found to be biologically active against a variety of diseases . They have been used in the design of kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors, indicating that they may interact with kinases to inhibit their activity .

Biochemical Pathways

For instance, they can inhibit the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

Azaindoles have been recognized for their ability to modulate various properties such as solubility, pk a, and lipophilicity, which can impact their bioavailability .

Result of Action

Kinase inhibitors, which azaindoles have been used to design, can inhibit cell proliferation and induce apoptosis .

Action Environment

The properties of azaindoles can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles , suggesting that they may have the ability to adapt to different environmental conditions.

Eigenschaften

IUPAC Name |

4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHANHUAGCSHNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267738 | |

| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190311-52-4 | |

| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)

![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)

![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)

![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)